4-methyl-2-(2-methylphenyl)pentanoic acid 4-methyl-2-(2-methylphenyl)pentanoic acid
Brand Name: Vulcanchem
CAS No.: 200350-20-5
VCID: VC12003698
InChI: InChI=1S/C13H18O2/c1-9(2)8-12(13(14)15)11-7-5-4-6-10(11)3/h4-7,9,12H,8H2,1-3H3,(H,14,15)
SMILES: CC1=CC=CC=C1C(CC(C)C)C(=O)O
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

4-methyl-2-(2-methylphenyl)pentanoic acid

CAS No.: 200350-20-5

Cat. No.: VC12003698

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-2-(2-methylphenyl)pentanoic acid - 200350-20-5

Specification

CAS No. 200350-20-5
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name 4-methyl-2-(2-methylphenyl)pentanoic acid
Standard InChI InChI=1S/C13H18O2/c1-9(2)8-12(13(14)15)11-7-5-4-6-10(11)3/h4-7,9,12H,8H2,1-3H3,(H,14,15)
Standard InChI Key DPEQSOBXRLFAKC-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(CC(C)C)C(=O)O
Canonical SMILES CC1=CC=CC=C1C(CC(C)C)C(=O)O

Introduction

4-Methyl-2-(2-methylphenyl)pentanoic acid is a chemical compound with the CAS number 200350-20-5. It is a type of organic compound that belongs to the family of carboxylic acids. This compound is characterized by its specific chemical structure, which includes a pentanoic acid backbone with a 2-methylphenyl group attached at the second carbon and a methyl group at the fourth carbon.

Synthesis and Applications

The synthesis of 4-methyl-2-(2-methylphenyl)pentanoic acid typically involves organic synthesis techniques, such as Friedel-Crafts acylation or other methods that allow the formation of the desired carbon-carbon bonds. This compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and other organic compounds.

Safety and Handling

While specific safety data for 4-methyl-2-(2-methylphenyl)pentanoic acid may be limited, carboxylic acids in general can cause skin and eye irritation due to their acidic nature. Handling should be done with caution, using protective equipment such as gloves and goggles.

Note:

Due to the limited availability of specific research findings on 4-methyl-2-(2-methylphenyl)pentanoic acid, this article focuses on general properties and potential applications based on its chemical structure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator